

cross-validation of ^{19}F NMR and mass spectrometry for PFAS analysis

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Compound of Interest

Compound Name: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

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A comprehensive comparison of ^{19}F Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of per- and polyfluoroalkyl substances (PFAS) is crucial for researchers and scientists in environmental monitoring and drug development. This guide provides an objective evaluation of these two powerful analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method for PFAS analysis depends on the specific research question, the required sensitivity, and the desired scope of the analysis. While mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for targeted analysis due to its high sensitivity and selectivity, ^{19}F NMR offers a broader, untargeted quantification of total PFAS content.^[1]

Recent studies have demonstrated that ^{19}F NMR can detect significantly higher total PFAS concentrations in complex samples compared to targeted LC-MS methods.^{[2][3][4]} This is because ^{19}F NMR can quantify all organofluorine compounds in a sample, including those that are not amenable to LC-MS analysis or for which analytical standards are not available.^[5] For instance, in one study, ^{19}F NMR detected 65% more total PFAS than LC-high resolution MS analysis in a wastewater sample.^{[2][3][4]} Another study found that LC-MS/MS detected a median of only 11.4% of the total organofluorine measured by ^{19}F NMR across 31 aqueous samples.^[5]

Here is a summary of the quantitative comparison between the two techniques:

Feature	¹⁹ F NMR Spectroscopy	Mass Spectrometry (LC-MS/MS)
Primary Application	Untargeted, quantitative analysis of total organofluorine content.[5][6]	Targeted and non-targeted analysis of specific PFAS compounds.[1][7]
Selectivity	Highly selective for fluorine-containing compounds.[6]	Highly selective for specific parent and fragment ion masses.[8]
Sensitivity	Generally lower than LC-MS/MS, with Limits of Detection (LOD) typically in the µg/L to mg/L range.[9] For trifluoroacetic acid (TFA), LODs down to 20 µg/L have been reported.[9] A sensitive method reported a limit of detection of 50 µg/L for perfluorosulfonic acid.[2][3][10]	Very high, with Method Detection Limits (MDLs) in the ng/L (ppt) range.[11]
Quantitation	Provides quantitative information on total PFAS concentration without the need for individual standards for every compound.[2][3][12] The technique relies on the characteristic terminal -CF ₃ shift for quantification.[2][10]	Requires certified reference standards for accurate quantification in targeted analysis.[13]
Matrix Effects	Minimal matrix effects, often eliminating the need for extensive sample cleanup.[12]	Can be susceptible to matrix effects (ion suppression or enhancement) requiring cleanup steps.[12]
Compound Coverage	Captures a broad range of organofluorine compounds, including those missed by targeted methods.[5]	Targeted methods are limited to a predefined list of analytes. [13] Non-targeted high-resolution MS (HRMS) can

identify unknown PFAS, but confirmation requires standards.[7][13]

Sample Throughput	Can be lower due to longer acquisition times for achieving desired sensitivity.[6]	Higher throughput for routine targeted analysis.
Cost	High initial instrument cost, but can be cost-effective for total PFAS screening.	High initial instrument cost and ongoing operational costs (e.g., columns, solvents, standards).[8]

Experimental Workflows

The analytical workflows for ^{19}F NMR and mass spectrometry differ significantly in their sample preparation and data acquisition steps.

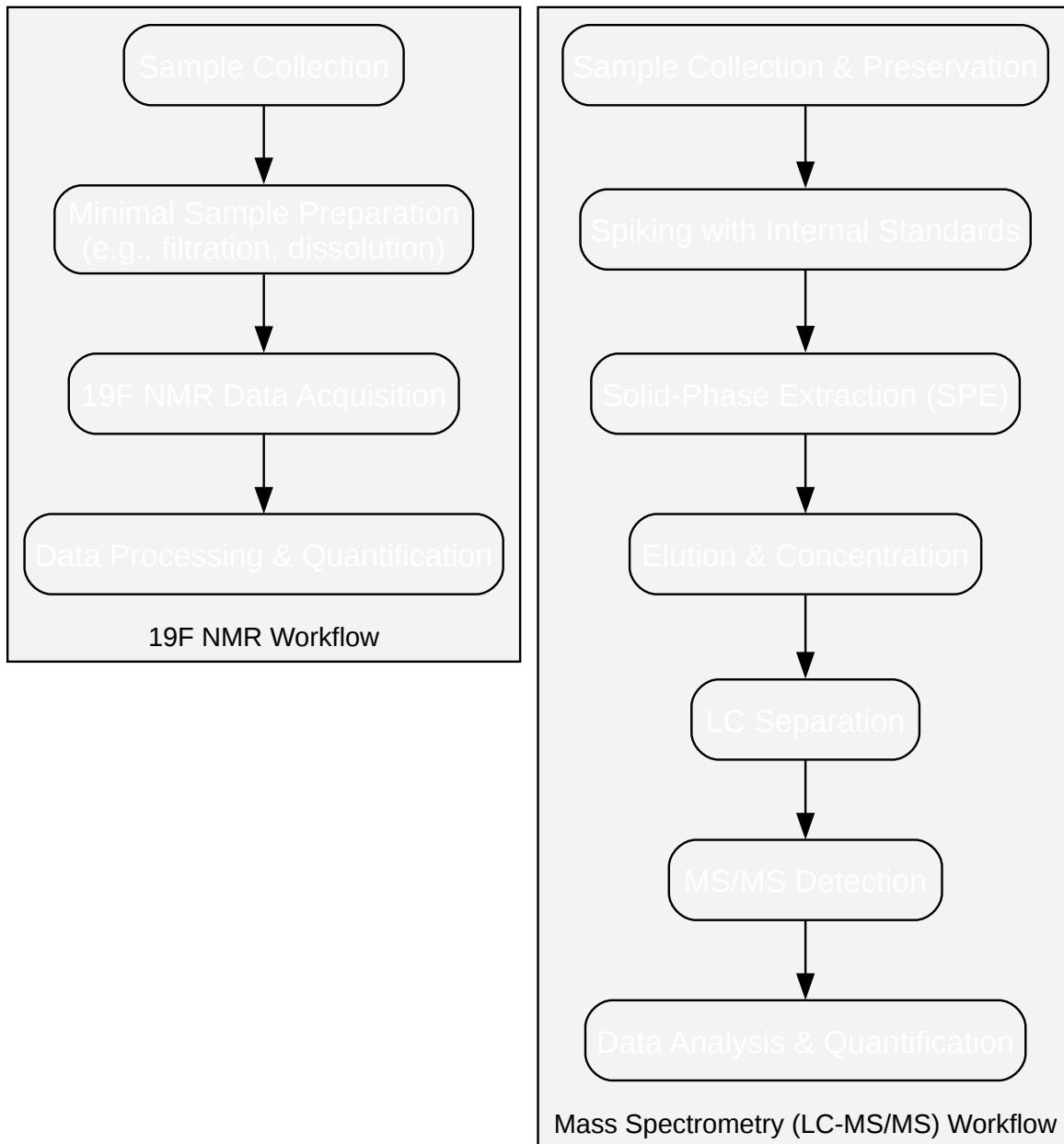


Figure 1: Comparative Analytical Workflows

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Figure 1: Comparative Analytical Workflows for 19F NMR and Mass Spectrometry.

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy Protocol for Total PFAS Analysis

This protocol provides a general methodology for the quantification of total PFAS in aqueous samples using ¹⁹F NMR.

1. Sample Preparation:

- For aqueous samples, a minimal filtration or centrifugation may be sufficient to remove suspended solids.[6]
- A known volume of the sample is mixed with a deuterated solvent (e.g., D₂O or acetone-d₆) for field frequency locking.[14]
- An internal standard of a known concentration is added for quantification. A common internal standard is hexafluorobenzene (HFB) or another fluorinated compound that does not have overlapping signals with the analytes of interest.[14]

2. NMR Data Acquisition:

- Spectra are acquired on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- A 1D ¹⁹F NMR experiment with a broadband acquisition pulse sequence is used to excite the entire spectral width of interest for PFAS.[6][9]
- Key acquisition parameters to be optimized include:
 - Pulse Angle: A 90° pulse is calibrated.[15]
 - Spectral Width: A large spectral width (e.g., 250 ppm) is necessary to cover the wide range of ¹⁹F chemical shifts.[15]
 - Acquisition Time: A sufficiently long acquisition time is used to ensure good resolution.
 - Recycle Delay (D1): A long recycle delay (e.g., 5-7 times the longest T₁) is crucial for accurate quantification.[14]

- Number of Scans: A large number of scans are typically acquired to achieve an adequate signal-to-noise ratio, especially for trace-level analysis.

3. Data Processing and Quantification:

- The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed.
- The resulting spectrum is phase- and baseline-corrected.
- The signal from the terminal CF₃ group of PFAS, which typically appears around -82.4 ppm, is integrated.[\[2\]](#)[\[3\]](#)[\[10\]](#)
- The total PFAS concentration is calculated by comparing the integral of the CF₃ signal to the integral of the internal standard of a known concentration.

Mass Spectrometry (LC-MS/MS) Protocol for Targeted PFAS Analysis (based on EPA Method 537.1)

This protocol outlines the steps for the determination of 18 PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.[\[11\]](#)

1. Sample Collection and Preservation:

- Samples are collected in polypropylene bottles that have been verified to be PFAS-free.[\[11\]](#)
- Each 250 mL sample is preserved with 1.25g of Trizma.[\[11\]](#)

2. Sample Preparation (Solid-Phase Extraction):

- The sample is spiked with surrogate standards.[\[11\]](#)
- A 500 mg polystyrene-divinylbenzene (SDVB) SPE cartridge is conditioned with methanol followed by reagent water.[\[11\]](#)
- The 250 mL water sample is loaded onto the SPE cartridge at a flow rate of 10-15 mL/min.[\[11\]](#)

- The cartridge is dried under vacuum after the sample has passed through.[11]
- The trapped analytes are eluted with methanol.[11]
- The eluate is concentrated to near dryness under a gentle stream of nitrogen.[11]
- The dried extract is reconstituted in 1 mL of 96:4% methanol:water, and internal standards are added.[11]

3. LC-MS/MS Analysis:

- An aliquot of the extract is transferred to a polypropylene autosampler vial for analysis.[11]
- Chromatographic separation is typically achieved using a C18 column with a gradient elution of an aqueous mobile phase (e.g., with ammonium acetate) and an organic mobile phase (e.g., methanol).[16]
- A specific PFAS delay column can be used to prevent background PFAS contamination from the instrument from interfering with the sample results.[16]
- The mass spectrometer is operated in negative electrospray ionization (ESI) mode.[13]
- Data is acquired in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte.[17]

4. Data Analysis and Quantification:

- PFAS compounds are identified by matching their retention times and the ratio of their MRM transitions to those of certified reference standards.[17]
- Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the response ratios of the native analytes to their corresponding isotopically labeled internal standards against the concentration ratios.[17]

Logical Relationships in PFAS Analysis

The choice between ^{19}F NMR and mass spectrometry is often dictated by the analytical goal. The following diagram illustrates the decision-making process.

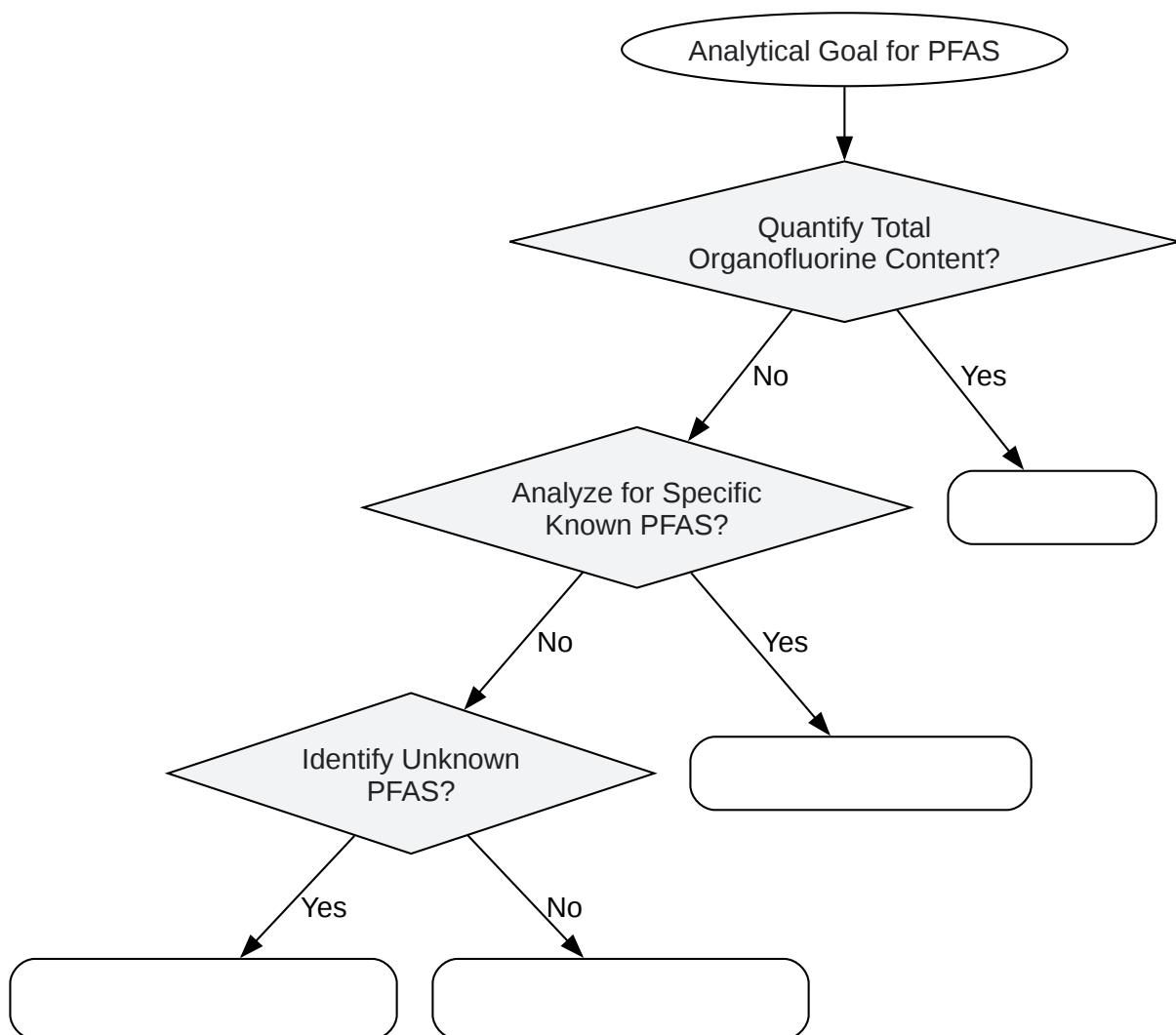


Figure 2: Decision Logic for PFAS Analysis Method Selection

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Figure 2: Decision Logic for PFAS Analysis Method Selection.

Conclusion

Both ^{19}F NMR and mass spectrometry are indispensable tools for the analysis of PFAS. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the targeted analysis of known PFAS compounds and is the regulatory standard in many cases.[1] However, its scope is limited to the analytes for which standards are available.

^{19}F NMR, on the other hand, provides a more holistic and unbiased measure of the total organofluorine content in a sample.[5] This makes it an excellent complementary technique to mass spectrometry, as it can reveal the presence of PFAS that would be missed by targeted methods and help to close the mass balance of fluorine in environmental samples.[2][3][4] The choice of technique, or the use of both in a complementary fashion, will ultimately depend on the specific objectives of the study.

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